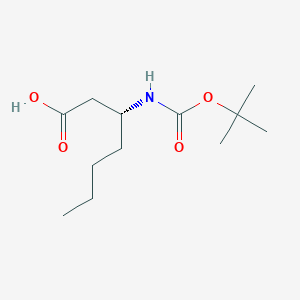![molecular formula C12H16ClN3O B2856857 3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride CAS No. 1389310-29-5](/img/structure/B2856857.png)
3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride is a complex organic compound, valued in various research fields for its intricate structure and potential biological activities. This compound features a quinazoline core, fused with a tetrahydro structure and modified by a pyrrolidine ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride often involves multi-step organic synthesis. Here is a simplified route:
Starting Material Preparation: : Synthesis begins with a precursor quinazoline derivative.
Cyclization Reaction: : The tetrahydroquinazoline core is formed via a cyclization reaction under controlled conditions, involving heat and a suitable catalyst.
Pyrrolidine Introduction: : The pyrrolidine ring is introduced via a nucleophilic substitution reaction. The 3S configuration is ensured using chiral catalysts or chiral starting materials.
Hydrochloride Formation: : Finally, the hydrochloride salt is obtained by reacting the free base with hydrochloric acid.
Industrial Production Methods
For large-scale production, the process might be optimized:
Continuous Flow Chemistry: : This modern method enhances yield and purity by running reactions in a continuous flow setup, ensuring better control over reaction parameters.
Green Chemistry Approaches: : Using eco-friendly solvents and catalysts to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyrrolidine ring, potentially forming N-oxide derivatives.
Reduction: : Reduction reactions might target the quinazoline core, modifying the degree of saturation.
Substitution: : Nucleophilic or electrophilic substitution can occur at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Various halogenating agents or nucleophiles, depending on the desired substitution.
Major Products
Oxidized derivatives (e.g., N-oxides).
Reduced derivatives (e.g., dihydroquinazolines).
Substituted quinazoline compounds with varied functional groups.
Scientific Research Applications
In Chemistry
Catalysis: : Serving as ligands or catalysts in organic synthesis due to its complex structure and reactive sites.
In Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in biochemical studies.
In Medicine
Drug Development: : Investigated for its pharmacological activities, including potential anticancer, antibacterial, or antiviral properties.
In Industry
Material Science:
Mechanism of Action
The specific mechanism by which 3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. Its structure allows it to bind specifically to these targets, modulating their activity. Pathways involved might include signal transduction or metabolic pathways, altering cellular responses or metabolic states.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: : e.g., gefitinib, erlotinib - known for their use in cancer treatment.
Pyrrolidine-containing Compounds: : e.g., nicotine - exhibits different biological activity due to varied core structures.
Uniqueness
Structural Combination: : The fusion of pyrrolidine and tetrahydroquinazoline in one molecule is unique, offering a distinct profile in terms of reactivity and biological activity.
Chiral Centers: : The presence of chiral centers adds to the specificity of its interactions with biological targets.
This compound’s unique structure and multifaceted applications make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
3-[(3S)-pyrrolidin-3-yl]-1,4-dihydroquinazolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10;/h1-4,10,13H,5-8H2,(H,14,16);1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKVTVGEZSGNJ-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC3=CC=CC=C3NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N2CC3=CC=CC=C3NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2856774.png)
![3-ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2856776.png)


![4-phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole](/img/structure/B2856780.png)

![N-[2-methyl-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]furan-2-carboxamide](/img/structure/B2856785.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-2-amine](/img/structure/B2856787.png)


![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2856793.png)


![1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene](/img/structure/B2856797.png)
